![molecular formula C10H7F3N2 B1583572 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 4027-54-7](/img/structure/B1583572.png)
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole (3PFMP) is a synthetic compound belonging to the class of pyrazoles, a group of five-membered heterocyclic compounds. It is a colorless solid and can be used in various scientific research applications. 3PFMP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
Scientific Research Applications
Bioactive Synthesis and Antibacterial Activity
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole has been actively researched for its bioactive properties, particularly in the context of antibacterial activity. A study by Leelakumar et al. (2022) demonstrated the synthesis of analogues of this compound and tested their effectiveness against various bacterial strains, highlighting the potential of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole in developing new antibacterial agents (Leelakumar et al., 2022).
Organic Crystalline Solids and Fluorescence Switching
The compound has also been utilized in the development of organic crystalline solids exhibiting deep-blue fluorescence. Tang et al. (2016) explored its use in creating efficient blue solid emitters and investigated an intriguing fluorescence "ON/OFF" switching mechanism, which is significant for applications in optical materials and sensors (Tang et al., 2016).
Regioselective Synthesis
Regioselective synthesis of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives is another key area of research, with implications for material science and pharmaceutical development. Zanatta et al. (2013) described a method for synthesizing these compounds, offering possibilities for customizing molecular structures for specific applications (Zanatta et al., 2013).
Applications in Iridium(III) Complexes
This compound has been incorporated into heteroleptic cyclometalated iridium(III) complexes, as researched by Yang et al. (2005). These complexes displayed blue phosphorescence at room temperature, making them potential candidates for use in light-emitting devices (Yang et al., 2005).
Tautomerism and Polymorphism Studies
Research has also been conducted on the polymorphism and tautomerism of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole, providing insights into its structural properties. García et al. (2002) isolated different forms of this compound, contributing to the understanding of its chemical behavior and stability (García et al., 2002).
Antimicrobial and Antiproliferative Applications
The antimicrobial and antiproliferative properties of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives have been a subject of interest. Ananda et al. (2017) synthesized novel derivatives and assessed their efficacy against various cancer cell lines, indicating their potential in cancer therapy (Ananda et al., 2017).
properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKWJOAARUHGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346333 | |
Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
4027-54-7 | |
Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4027-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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